2-Chloro-5-isobutyl-1,3,4-thiadiazole

描述

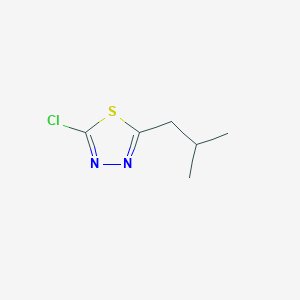

Structure

2D Structure

属性

IUPAC Name |

2-chloro-5-(2-methylpropyl)-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2S/c1-4(2)3-5-8-9-6(7)10-5/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNXAXNLIREEKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NN=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Example from Patent Literature (Adapted)

| Experiment | Starting Material | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization of hydrazide | Isobutyl hydrazide | Conc. H2SO4 | Stirring at room temp 30 min, then ice-water quench | 75-85 | Formation of thiadiazole ring |

| Chlorination | Intermediate thiadiazole | Sulfur monochloride (2-10 mol eq) | DMF solvent, room temp, 4 h | 70-80 | Chlorination at 2-position |

| Purification | Crude product | Ethanol recrystallization | Room temp | - | Pure compound with m.p. ~112°C |

These conditions align with those reported for similar thiadiazole derivatives and provide a reproducible route.

Analytical Characterization

- FT-IR Spectroscopy : Disappearance of C=O stretching bands after cyclization; characteristic thiadiazole ring vibrations observed.

- NMR Spectroscopy : Signals corresponding to isobutyl substituent and thiadiazole ring protons confirm structure.

- Mass Spectrometry : Molecular ion peak consistent with molecular weight of this compound.

- Melting Point : Typically around 110-115°C, depending on purity and substituents.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of thiosemicarbazide derivatives | Isobutyl hydrazide, CS2, KOH, H2SO4 | Ring closure | Reflux, acidic medium | High yield, straightforward | Requires handling of corrosive acids |

| Chlorination with sulfur monochloride | Thiadiazole intermediate, S2Cl2 | Electrophilic chlorination | Room temp, DMF solvent | Selective chlorination | Excess chlorinating agent needed |

| Alkylation post-cyclization | Preformed thiadiazole, isobutyl halide | Nucleophilic substitution | Heating, base catalyst | Alternative route | Regioselectivity challenges |

化学反应分析

Types of Reactions: 2-Chloro-5-isobutyl-1,3,4-thiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkylamines and thiols, often under basic conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Major Products Formed:

科学研究应用

Antimicrobial Properties

Thiadiazole derivatives, including 2-chloro-5-isobutyl-1,3,4-thiadiazole, have shown significant antimicrobial properties. Research indicates that compounds within this class exhibit broad-spectrum activity against bacteria and fungi.

- Antifungal Activity : A study highlighted the effectiveness of thiadiazole derivatives against various Candida species, showing minimal inhibitory concentrations (MICs) ranging from 8 to 96 μg/ml. The mechanism of action was linked to disruption of cell wall biogenesis in fungal cells, leading to increased susceptibility to osmotic pressure and impaired cell integrity .

| Compound | Target Organism | MIC (μg/ml) |

|---|---|---|

| C1 | Candida albicans | 8 - 96 |

| C2 | Aspergillus fumigatus | 32 - 47 |

Anticancer Potential

Thiadiazoles have also been investigated for their anticancer properties. Compounds derived from the 1,3,4-thiadiazole scaffold have been associated with cytostatic effects against various cancer cell lines.

- Cytostatic Properties : Research has identified several thiadiazole derivatives that exhibit significant cytotoxicity against cancer cells while maintaining low toxicity to normal cells. For instance, derivatives with substitutions at the C-5 position demonstrated promising activity against breast and lung cancer cell lines .

Pesticide Development

The potential of this compound in agricultural chemistry is notable. It serves as an intermediate in the synthesis of novel pesticides.

- Insecticidal Properties : The compound has been utilized in the development of insecticides due to its ability to disrupt biological processes in pests. The synthesis of such insecticides often involves multi-step reactions where thiadiazole derivatives play a crucial role .

| Insecticide | Active Ingredient | Efficacy |

|---|---|---|

| Insecticide A | This compound | High |

| Insecticide B | Related Thiadiazole Derivative | Moderate |

Synthesis and Chemical Properties

The synthesis of this compound typically involves straightforward chemical reactions that can be optimized for yield and purity.

Synthetic Routes

Recent advancements have focused on improving synthetic methods for thiadiazoles:

- Reaction Conditions : The compound can be synthesized using potassium carbonate in dimethyl sulfoxide at elevated temperatures (around 130°C) to enhance yields .

Case Study 1: Antifungal Application

A comprehensive study conducted on a series of thiadiazole derivatives demonstrated that substituents at the C-5 position significantly influenced antifungal activity against resistant strains of Candida. The research concluded that specific modifications could enhance efficacy while reducing toxicity to human cells .

Case Study 2: Agrochemical Development

Another investigation into the use of this compound as a precursor for developing insecticides showed promising results in field trials. The synthesized insecticides exhibited high efficacy against common agricultural pests while maintaining safety profiles for non-target organisms .

作用机制

The mechanism of action of 2-Chloro-5-isobutyl-1,3,4-thiadiazole involves its interaction with specific molecular targets. For instance, in its antibacterial activity, the compound binds to bacterial DNA, inhibiting replication and transcription processes . In cancer cells, it may induce apoptosis by interacting with key signaling pathways and proteins involved in cell proliferation .

相似化合物的比较

2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole

- Structure: The thiadiazole ring is substituted with an amino group (-NH₂) at position 2 and a 4-chlorophenyl group at position 4.

- Key Differences: The chlorophenyl group introduces aromaticity and planar geometry, enhancing interactions with biological targets compared to the aliphatic isobutyl group in 2-chloro-5-isobutyl-thiadiazole. The amino group increases nucleophilicity, enabling participation in coupling reactions, unlike the chloro substituent in the target compound, which acts as a leaving group.

2-Amino-5-mercapto-1,3,4-thiadiazole

- Structure: Features amino (-NH₂) and mercapto (-SH) groups at positions 2 and 5, respectively .

- Synthesis : Prepared via cyclization of thiosemicarbazide with carbon disulfide, followed by oxidation and derivatization.

- Reactivity :

- The -SH group enables thiol-ene click chemistry and metal coordination, contrasting with the inert isobutyl group in 2-chloro-5-isobutyl-thiadiazole.

- Used as a precursor for synthesizing fused heterocycles (e.g., oxazole, thiazole), whereas the chloro-isobutyl derivative’s applications remain underexplored .

Comparison with Fused Triazolo-Thiadiazole Systems

3,6-Diaryl-5,6-dihydrotriazolo[3,4-b][1,3,4]thiadiazoles

- Structure : Fused triazole-thiadiazole systems with aryl substituents at positions 3 and 6 .

- Synthesis: Formed via Mannich reactions of 3-aryl-4-amino-5-mercapto-1,2,4-triazoles with aldehydes.

- Bioactivity : Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli, attributed to the fused heterocyclic core enhancing target binding .

- Aryl substituents improve planarity and bioavailability compared to the branched isobutyl group.

3-(Nitrophenyl)-6-aryl-triazolo[3,4-b]-1,3,4-thiadiazoles

- Structure : Nitrophenyl and aryl groups at positions 3 and 6 of the fused triazolo-thiadiazole system .

- Synthesis: Derived from 3-nitrophenyl-4-amino-5-mercapto-triazoles and aromatic acids in phosphoryl chloride.

- Bioactivity : Exhibited significant antibacterial activity, suggesting nitro groups enhance electron-withdrawing effects and membrane penetration .

- Contrast : The nitro group’s electron-deficient nature contrasts with the electron-rich isobutyl group in 2-chloro-5-isobutyl-thiadiazole, influencing redox properties and reactivity.

Physicochemical and Functional Contrasts

生物活性

2-Chloro-5-isobutyl-1,3,4-thiadiazole is an organic compound belonging to the thiadiazole family, characterized by its unique five-membered ring structure containing nitrogen and sulfur. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its mechanisms of action, biological properties, and relevant case studies.

- Molecular Formula : C₆H₉ClN₂S

- CAS Number : 99420-56-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Its mechanism includes:

- Antibacterial Activity : The compound binds to bacterial DNA, inhibiting replication and transcription processes.

- Antifungal Properties : It exhibits fungicidal effects by disrupting cell wall integrity in fungi like Candida species .

- Anticancer Potential : Research indicates cytotoxic effects against various cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Activity

Several studies have highlighted the antimicrobial efficacy of this compound against a range of pathogens:

| Pathogen | Activity Type | Reference |

|---|---|---|

| E. coli | Bactericidal | |

| S. aureus | Bacteriostatic | |

| Candida albicans | Fungicidal | |

| Aspergillus niger | Fungistatic |

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation:

| Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15 | |

| MCF-7 (breast cancer) | 20 | |

| A549 (lung cancer) | 25 |

Case Studies

- Antibacterial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against multi-drug resistant strains of E. coli and S. aureus, with minimal inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

- Antifungal Mechanism : Research on the antifungal properties revealed that the compound disrupts the cell wall of Candida species, leading to morphological changes and increased permeability .

- Cytotoxicity in Cancer Cells : In vitro studies indicated that the compound induces apoptosis in HeLa cells by activating caspase pathways and disrupting mitochondrial membrane potential .

Comparative Analysis with Similar Compounds

A comparative analysis with other thiadiazole derivatives shows that this compound possesses unique biological properties due to its isobutyl group:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| 2-Chloro-5-methyl-1,3,4-thiadiazole | Low | Moderate |

| 2-Chloro-5-propyl-1,3,4-thiadiazole | Moderate | Low |

常见问题

Q. What are the common synthetic routes for preparing 2-Chloro-5-isobutyl-1,3,4-thiadiazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Thiol group substitution : Start with 5-amino-2-thiol-1,3,4-thiadiazole, synthesized by reacting thiosemicarbazide with carbon disulfide in absolute ethanol. Substitute the thiol group (R1) with small alkyl/aryl groups via nucleophilic displacement .

Amide derivatization : React the amine group with carboxylic acid derivatives (R2) to form thiadiazole amides. Phosphoric acid is an effective dehydrating agent for cyclization, yielding 70–90% under reflux conditions .

Purification : Recrystallization or column chromatography followed by structural confirmation via NMR, mass spectrometry, and elemental analysis .

Optimization : Temperature control (70–100°C) and solvent selection (ethanol or DMF) improve yields. For example, using phosphoric acid instead of H₂SO₄ reduces side reactions .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structure of this compound derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent environments (e.g., isobutyl CH₂ groups resonate at δ 1.8–2.2 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₆H₁₀ClN₃S₂ at m/z 240.1) .

- Elemental Analysis : Validate C/H/N/S ratios within ±0.3% of theoretical values .

- X-ray Diffraction : Resolve crystal packing and bond angles (e.g., thiadiazole ring planarity) .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT, MP2) be applied to elucidate reaction mechanisms and activation barriers in thiadiazole formation?

- Methodological Answer :

- DFT/MP2 Calculations : Use basis sets like 6-311+G(2d2p) to model reaction pathways. For example, MP2 predicts activation barriers ~10 kcal/mol higher than DFT for tautomerization steps in 2-amino-5-methyl-thiadiazole synthesis .

- Transition State Analysis : Identify intermediates (e.g., protonated methyliminothiadiazole) and compare energy profiles. Solvent effects (PCM model) improve agreement with experimental kinetics .

Table 1 : Activation Barriers (kcal/mol) for Key Steps in Thiadiazole Formation

| Step | DFT | MP2 |

|---|---|---|

| Cyclization | 25.3 | 35.1 |

| Tautomerization | 18.7 | 28.9 |

Q. What experimental approaches are used to determine the thermodynamic stability of substituted 1,3,4-thiadiazoles?

- Methodological Answer :

- Combustion Calorimetry : Measure standard molar enthalpies of formation (ΔfH°). For 2-amino-5-methyl-thiadiazole, ΔfH°(gas) = 120.5 ± 1.2 kJ/mol .

- Effusion Methods : Determine sublimation enthalpies (ΔsubH°). Alkyl substituents (e.g., isobutyl) increase stability by 15–20 kJ/mol compared to unsubstituted analogs .

- Computational Validation : Compare CBS-QB3 calculations with experimental data to assess substituent effects .

Q. What methodologies are employed to investigate the anticancer mechanisms of thiadiazole derivatives in human carcinoma cell lines?

- Methodological Answer :

- In Vitro Assays :

Cell Viability (MTT) : Treat A549 lung cancer cells with IC₅₀ doses (e.g., 25 µM FABT reduces viability by 50% in 48 hrs) .

Flow Cytometry : Analyze cell cycle arrest (e.g., G0/G1 phase accumulation via ERK pathway inhibition) .

Western Blotting : Quantify protein expression (e.g., downregulation of phosphorylated ERK1/2) .

Q. How do researchers design experiments to assess the corrosion inhibition efficiency of thiadiazole derivatives?

- Methodological Answer :

- Electrochemical Tests :

- Potentiodynamic Polarization : Measure corrosion current density (Icorr) in 1M HCl. 2-Amino-5-ethylthio-thiadiazole reduces Icorr by 85% at 1 mM .

- EIS (Electrochemical Impedance Spectroscopy) : Calculate charge transfer resistance (Rct). Higher Rct indicates stronger adsorption on mild steel .

- Molecular Dynamics : Simulate inhibitor-metal interactions (e.g., binding energy of −45 kcal/mol for 5-phenyl derivatives on Fe surfaces) .

Q. What strategies are used to study the photophysical properties of 2-amino-1,3,4-thiadiazoles in liposomal systems?

- Methodological Answer :

- UV-Vis/Flourescence Spectroscopy : Monitor n→π* transitions. For 2-amino-5-phenyl-thiadiazole, λmax shifts from 290 nm (DMSO) to 305 nm (liposomes) due to polarity effects .

- TD-DFT Calculations : Predict excitation energies. Solvent models (e.g., COSMO) improve correlation with experimental spectra (R² > 0.95) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。